(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a pyrazole substituent and a 4-fluorophenyl group. Its synthesis likely involves condensation reactions similar to those reported for structurally related thiazolo-pyrimidine derivatives, such as refluxing intermediates with acetic anhydride and sodium acetate .
Properties
IUPAC Name |
ethyl (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-5-30-21(29)18-12(2)25-22-27(19(18)14-6-8-16(23)9-7-14)20(28)17(31-22)10-15-11-24-26(4)13(15)3/h6-11,19H,5H2,1-4H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAPBURAUTYNFM-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(N(N=C4)C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=C(N(N=C4)C)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class of compounds, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazolo[3,2-a]pyrimidine nucleus : Known for various biological activities.
- Pyrazole moiety : Imparts unique pharmacological properties.
- Fluorophenyl and methyl substituents : Potentially enhance biological activity through electronic effects.
1. Anticancer Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. For instance:
- Cytotoxicity Assays : The compound showed significant cytotoxicity against various cancer cell lines including M-HeLa (cervical adenocarcinoma) with IC50 values indicating its potential as an effective anticancer agent. In vitro assays revealed that derivatives with similar structures exhibited IC50 values ranging from 2 to 10 µM against MCF-7 and PC3 cell lines .
2. Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. The compound's structural features suggest potential effectiveness against various pathogens:
- Antibacterial Screening : Several studies reported moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria . For example, compounds similar to the target exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli.
3. Enzyme Inhibition
Thiazolo[3,2-a]pyrimidine derivatives are recognized for their ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) Inhibition : The compound has been suggested to act as a potent AChE inhibitor, which is crucial for developing treatments for Alzheimer's disease. Studies indicated that related compounds achieved over 70% inhibition at concentrations around 10 µM .
Case Study 1: Antitumor Efficacy
In a comparative study of thiazolo[3,2-a]pyrimidines, one derivative demonstrated an IC50 value of 2 µM against M-HeLa cells, significantly outperforming standard chemotherapeutics such as Sorafenib . The study emphasized the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Antimicrobial Activity Assessment
A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity. One derivative exhibited MIC values of 20 µg/mL against both Staphylococcus aureus and Pseudomonas aeruginosa, indicating strong potential as an antibacterial agent .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., phenyl in ), as fluorine often improves lipophilicity and bioavailability .
- Crystal Packing : The dihedral angle between the thiazolo-pyrimidine core and aromatic substituents (e.g., 80.94° in ) likely differs in the target compound due to the pyrazole’s planarity, affecting crystallinity and melting behavior.
Bioactivity Considerations
- Thiazolo-Pyrimidines : The compound in demonstrates pyrimidine-derived bioactivity, often linked to enzyme inhibition (e.g., kinases, dihydrofolate reductase). The target compound’s 4-fluorophenyl group may enhance target selectivity .
- Its nitro group may confer cytotoxicity, whereas the target compound’s methyl groups could reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
